
Bis(i-propylcyclopentadienyl)tungsten dihydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(i-propylcyclopentadienyl)tungsten dihydride: is an organometallic compound with the molecular formula (C₅H₄CH(CH₃)₂)₂WH₂. It is a dark orange liquid that is primarily used as a precursor in atomic layer deposition processes in the semiconductor industry . This compound is notable for its non-aqueous solubility, making it suitable for applications in thin film deposition for water treatment equipment and solar photovoltaic panels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(i-propylcyclopentadienyl)tungsten dihydride typically involves the reaction of tungsten hexachloride with i-propylcyclopentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors that can maintain the required inert atmosphere and temperature conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(i-propylcyclopentadienyl)tungsten dihydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tungsten oxides.
Reduction: It can be reduced further to form lower oxidation state tungsten compounds.
Substitution: The hydrogen atoms in the dihydride can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Tungsten oxides.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Various substituted tungsten complexes.
Applications De Recherche Scientifique
Chemistry: Bis(i-propylcyclopentadienyl)tungsten dihydride is used as a precursor in the synthesis of other tungsten-containing compounds. It is also employed in catalytic processes due to its ability to facilitate various chemical reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are being explored for potential use in medical imaging and as therapeutic agents .
Industry: In the semiconductor industry, this compound is used in atomic layer deposition to create thin films for electronic devices. It is also utilized in the production of solar photovoltaic panels and modern water treatment equipment .
Mécanisme D'action
The mechanism of action of Bis(i-propylcyclopentadienyl)tungsten dihydride involves its ability to act as a precursor in various chemical reactions. The compound’s tungsten center can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substituents introduced .
Comparaison Avec Des Composés Similaires
- Bis(cyclopentadienyl)tungsten dihydride
- Bis(isopropylcyclopentadienyl)tungsten dichloride
- Cyclopentadienyltungsten tricarbonyl hydride
- Bis(isopropylcyclopentadienyl)molybdenum dihydride
Uniqueness: Bis(i-propylcyclopentadienyl)tungsten dihydride is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its non-aqueous solubility and suitability for thin film deposition make it particularly valuable in industrial applications .
Propriétés
Formule moléculaire |
C16H24W-2 |
|---|---|
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
hydride;2-propan-2-ylcyclopenta-1,3-diene;tungsten(2+) |
InChI |
InChI=1S/2C8H11.W.2H/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;;;/q2*-1;+2;2*-1 |
Clé InChI |
CUTIEVBFIGWHIB-UHFFFAOYSA-N |
SMILES canonique |
[H-].[H-].CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[W+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


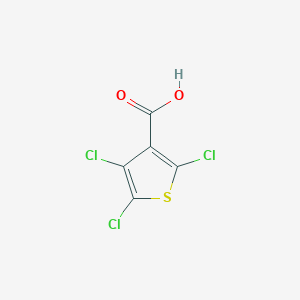
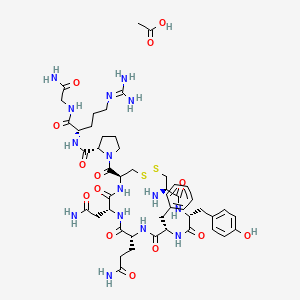
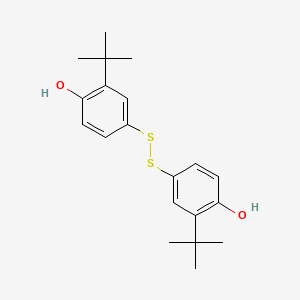
![[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13408010.png)
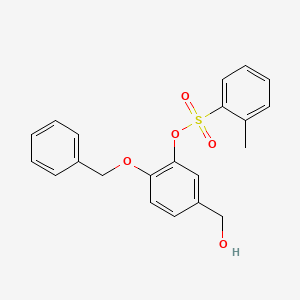
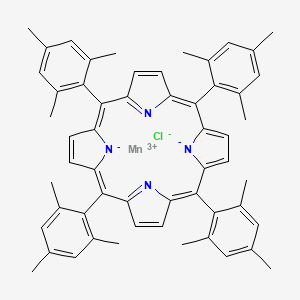
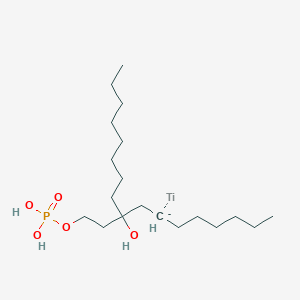
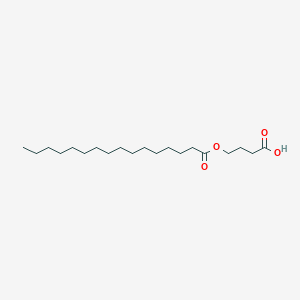
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408021.png)

![Copper;disodium;2-oxido-5-[[4-[4-[2-[5-[(2-oxido-5-sulfonatophenyl)hydrazinylidene]-2,6-dioxocyclohex-3-en-1-ylidene]hydrazinyl]phenyl]phenyl]diazenyl]benzoate](/img/structure/B13408037.png)
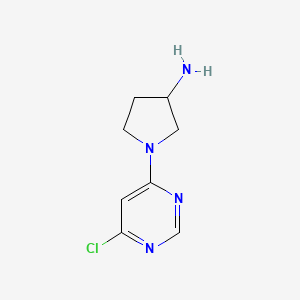
![Tert-butyl 4-[(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13408050.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)
